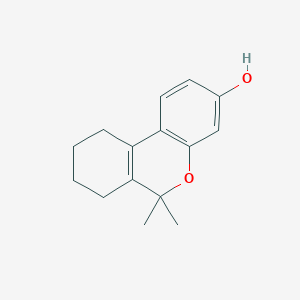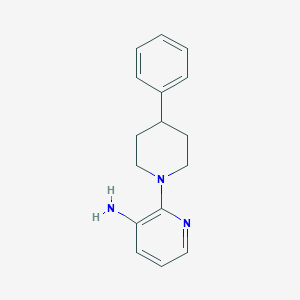![molecular formula C16H23NO5 B105154 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid CAS No. 7574-86-9](/img/structure/B105154.png)
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid, also known as DP6, is a chemical compound that has been studied for its potential applications in scientific research. DP6 is a synthetic derivative of the amino acid lysine, and it has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to activate the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemische Und Physiologische Effekte
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to enhance the activity of the antioxidant enzyme superoxide dismutase (SOD) and to reduce oxidative stress. 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has also been shown to modulate the activity of the neurotransmitter dopamine, which is involved in a variety of neurological processes.
Vorteile Und Einschränkungen Für Laborexperimente
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has several advantages for lab experiments, including its high purity and yield, and its ability to modulate cellular signaling pathways. However, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid. One area of interest is the use of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid in cancer therapy, either alone or in combination with other anticancer agents. Further research is also needed to fully understand the mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid involves several steps, including the reaction of lysine with 3,4-dimethoxyphenylacetaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid. The synthesis of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and cancer research. In neuroscience, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to have neuroprotective effects and to enhance neuronal survival. In cancer research, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis.
Eigenschaften
CAS-Nummer |
7574-86-9 |
|---|---|
Produktname |
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid |
Molekularformel |
C16H23NO5 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
6-[2-(3,4-dimethoxyphenyl)ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-21-13-8-7-12(11-14(13)22-2)9-10-17-15(18)5-3-4-6-16(19)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
QTBANYVVJXZPQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




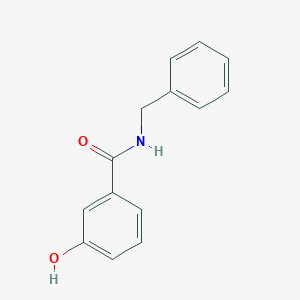
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

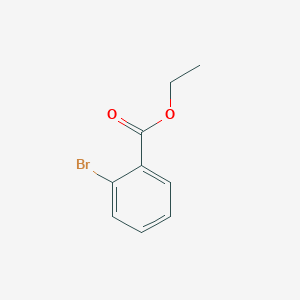
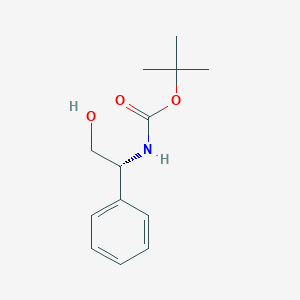

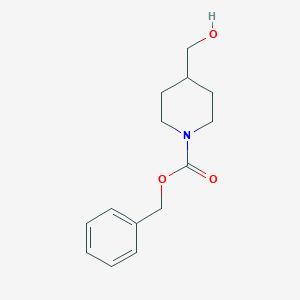
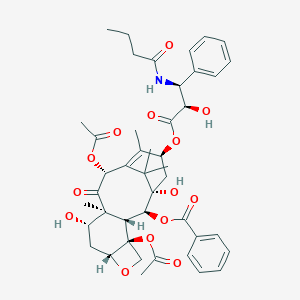
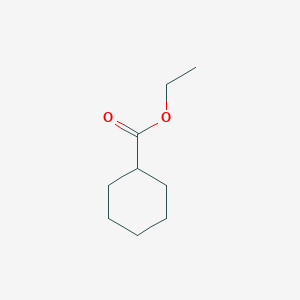
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
